N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide
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Overview
Description
PF-152 is a synthetic organic compound known for its role as a matrix metalloproteinase-13 inhibitor. This compound has shown potential in treating osteoarthritis by inhibiting the activity of matrix metalloproteinase-13, an enzyme involved in the degradation of cartilage .
Preparation Methods
The synthesis of PF-152 involves several steps, starting with the protection of amino groups and proceeding through various reactions such as reduction, hydroxyl sulfonylation, and cyclization. The process typically uses reagents like 3-amino-6-methylpyridine and D-Boc-pyroglutamic acid ethyl ester . Industrial production methods focus on optimizing yield, purity, and safety, often involving large-scale reactors and stringent quality control measures.
Chemical Reactions Analysis
PF-152 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-152 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinase-13.
Biology: Investigated for its role in inhibiting cartilage degradation and potential therapeutic effects in osteoarthritis.
Medicine: Explored as a potential treatment for osteoarthritis due to its ability to inhibit matrix metalloproteinase-13.
Industry: Utilized in the development of new pharmaceuticals targeting matrix metalloproteinase-13
Mechanism of Action
PF-152 exerts its effects by inhibiting the activity of matrix metalloproteinase-13. This enzyme is involved in the breakdown of collagen in cartilage, and its inhibition helps to prevent cartilage degradation. The molecular targets and pathways involved include the binding of PF-152 to the active site of matrix metalloproteinase-13, thereby blocking its activity .
Comparison with Similar Compounds
PF-152 is unique in its high selectivity and potency as a matrix metalloproteinase-13 inhibitor. Similar compounds include:
Compound 43a: Another matrix metalloproteinase-13 inhibitor with similar properties.
Example 64: A compound with comparable inhibitory effects on matrix metalloproteinase-13.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and pharmacokinetic properties.
Properties
Molecular Formula |
C21H24FN7O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN7O5/c1-12-24-17(20-26-28-29(27-20)8-14-10-34-15(9-30)11-33-14)6-18(25-12)21(31)23-7-13-3-4-16(22)19(5-13)32-2/h3-6,14-15,30H,7-11H2,1-2H3,(H,23,31)/t14-,15+/m0/s1 |
InChI Key |
SKEAGJWUKCNICJ-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)C[C@H]4CO[C@@H](CO4)CO |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)NCC2=CC(=C(C=C2)F)OC)C3=NN(N=N3)CC4COC(CO4)CO |
Origin of Product |
United States |
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